An In-depth Technical Guide to the Physicochemical Properties of 6-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 6-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
Foreword: The Strategic Importance of Physicochemical Profiling in Drug Development
In the landscape of modern medicinal chemistry, the bicyclo[2.2.1]heptane (or norbornane) scaffold is a privileged structure. Its rigid, three-dimensional framework offers a unique conformational constraint that is highly sought after in the design of novel therapeutics. The introduction of functional groups, such as an amino and a hydroxyl group, to this scaffold, as seen in 6-aminobicyclo[2.2.1]heptan-2-ol, opens up a vast chemical space for creating molecules with specific biological activities. The hydrochloride salt of this amino alcohol is of particular interest as it often improves the compound's stability and aqueous solubility, crucial attributes for a viable drug candidate.
This guide provides a comprehensive overview of the core physicochemical properties of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride. Recognizing that this compound and its stereoisomers may be novel entities in many research pipelines, this document is structured not merely as a data sheet, but as a practical guide for the research scientist. It delves into the "why" and "how" of physicochemical characterization, offering not just what is known, but also detailed, field-proven methodologies for determining these critical parameters. The integrity of any research and development program hinges on the quality of its foundational data; this guide is intended to ensure that the characterization of this promising molecule is both thorough and robust.
Molecular Identity and Structural Elucidation
The initial step in the characterization of any compound is to confirm its identity and structure. 6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amino alcohol salt with the potential for significant stereoisomerism, which can profoundly impact its biological activity and physical properties.
Chemical Structure and Basic Properties
The fundamental properties of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride are summarized in the table below. It is crucial to note the existence of multiple stereoisomers, each with a unique CAS number. The specific stereochemistry of the material under investigation must be confirmed and documented.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄ClNO | [1][2] |
| Molecular Weight | 163.65 g/mol | [2] |
| Canonical SMILES | C1C2CC(C1C2N)O.Cl | |
| InChIKey | FRJIWAJUVNFNCT-UHFFFAOYSA-N | [1] |
| CAS Numbers | 2408937-20-0 ((1RS,2RS&,4SR,6SR&)-isomer), 1818847-29-8 (isomer unspecified) | [1][2] |
Stereoisomerism: A Critical Consideration
The rigid bicyclo[2.2.1]heptane ring system gives rise to multiple chiral centers in 6-aminobicyclo[2.2.1]heptan-2-ol. The relative positions of the amino and hydroxyl groups can be either exo or endo, and each of these diastereomers can exist as a pair of enantiomers.
The synthesis of bicyclo[2.2.1]heptane derivatives often proceeds via Diels-Alder reactions, which can lead to specific stereochemical outcomes.[3] Subsequent functional group manipulations determine the final stereochemistry of the amino and hydroxyl groups. It is imperative to employ analytical techniques capable of distinguishing between these isomers, such as chiral chromatography or nuclear magnetic resonance (NMR) with chiral shift reagents.
Experimental Determination of Key Physicochemical Properties
Melting Point
The melting point is a fundamental indicator of purity. For a hydrochloride salt, which can be hygroscopic, care must be taken to ensure the sample is anhydrous.
Protocol for Melting Point Determination (USP <741>): [4]
-
Sample Preparation: Dry the sample of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride under vacuum at a temperature below its decomposition point to remove any residual moisture. Grind the dried sample to a fine powder.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.
-
Measurement:
-
Use a calibrated digital melting point apparatus.
-
Set the starting temperature to 10-15 °C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid scan can be performed.
-
Heat at a rate of 1 °C/min.
-
Record the temperature at which the substance begins to collapse (onset) and the temperature at which it is completely molten (clear point). The range between these two temperatures is the melting range.
-
-
Reporting: Report the melting range. For a pure, crystalline compound, this range should be narrow (typically < 2 °C).
Aqueous Solubility
Solubility is a critical determinant of a drug's bioavailability. For an ionizable compound like an amine hydrochloride, solubility is pH-dependent.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method, based on USP <1236>): [3][5]
-
Media Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for the solid to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.
It is important to analyze the solid residue after the experiment (e.g., by PXRD) to ensure that the compound has not converted to a different solid form during the measurement.[6]
Dissociation Constant (pKa)
The pKa value governs the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. For 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride, the pKa of the protonated amine is the key parameter.
Protocol for pKa Determination by Potentiometric Titration: [7][8][9]
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low. A typical concentration is around 1 mM.[9]
-
Titration Setup:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[7]
-
Place the sample solution in a thermostatted vessel and stir continuously.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration:
-
For the hydrochloride salt, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. This can be more accurately determined from the first or second derivative of the titration curve.
-
Spectroscopic and Structural Characterization
Spectroscopic techniques are indispensable for confirming the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the bicyclic system. The bridgehead protons and the protons on the carbons bearing the amino and hydroxyl groups will have distinct chemical shifts and coupling patterns that can help elucidate the exo/endo stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms of the bicyclo[2.2.1]heptane core. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms will be particularly informative. For related bicyclo[2.2.1]heptane derivatives, specific chemical shifts have been reported, which can serve as a reference.[10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3200-3550 | O-H stretch (hydrogen-bonded) | Strong, broad |
| 2800-3000 | N-H stretch (amine salt) | Strong, broad |
| 2840-3000 | C-H stretch (alkane) | Medium |
| 1500-1600 | N-H bend (primary amine salt) | Medium |
| 1000-1200 | C-O stretch (secondary alcohol) | Strong |
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid state.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated free base [M+H]⁺ at m/z corresponding to C₇H₁₄NO⁺. The mass of the parent alcohol, bicyclo[2.2.1]heptan-2-ol, is 112.17 g/mol .[14]
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure and stereochemistry, single-crystal X-ray diffraction is the gold standard.[1] This technique provides the precise spatial arrangement of all atoms in the crystal lattice, confirming the connectivity and the relative and absolute stereochemistry.
Stability Assessment
The chemical stability of a drug substance is a critical parameter that affects its shelf-life and safety. A stability-indicating method is an analytical procedure that can distinguish the intact drug from its degradation products.
Protocol for a Forced Degradation Study: [15][16]
-
Stress Conditions: Subject the compound to various stress conditions, including:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat (e.g., 80 °C).
-
Photolytic: Exposure to UV light.
-
-
Method Development: Develop an HPLC method (typically reverse-phase) that can separate the parent compound from all the degradation products formed under the various stress conditions. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
This stability-indicating method can then be used for long-term stability studies under ICH-defined storage conditions.
Conclusion
The thorough physicochemical characterization of 6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride is a prerequisite for its successful development as a potential therapeutic agent. While publicly available data on this specific molecule is sparse, this guide provides a robust framework for its comprehensive evaluation. By following the detailed protocols for determining melting point, solubility, and pKa, and by employing a suite of spectroscopic and analytical techniques, researchers can build a solid foundation of data. This, in turn, will enable informed decisions in formulation development, pharmacokinetic studies, and ultimately, the advancement of new and effective medicines based on the promising bicyclo[2.2.1]heptane scaffold.
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